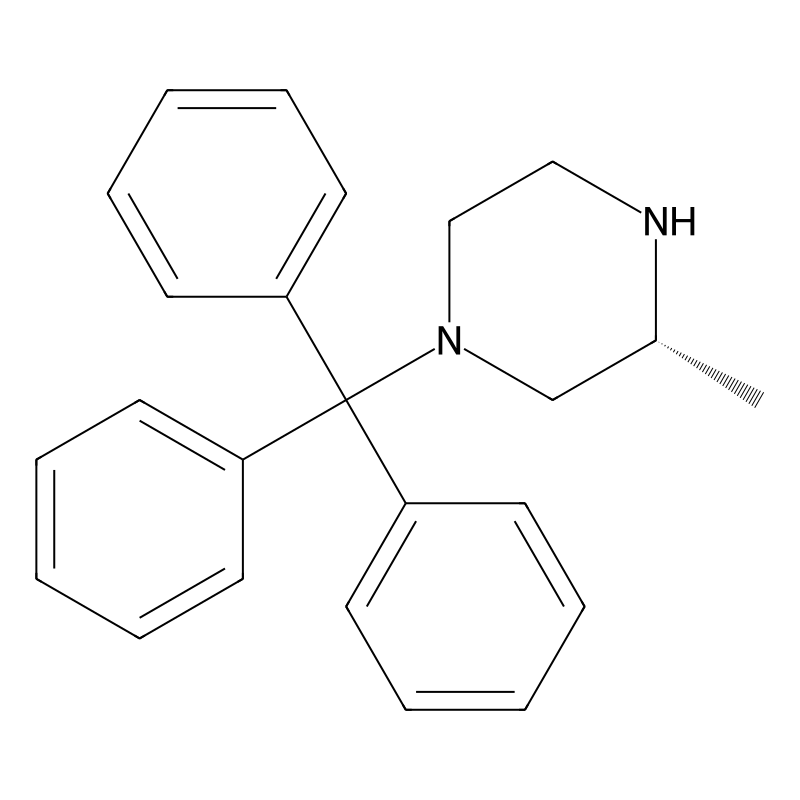

(R)-4-N-Trityl-2-methyl piperazine

Content Navigation

Unprotected (R)-2-methylpiperazine leads to regioisomeric mixtures; Boc protection requires harsh acidic deprotection. (R)-4-N-Trityl-2-methyl piperazine (CAS 313657-75-9) ensures regioselective N1 coupling and crystalline purification, ideal for scale-up.

- Selective N1 functionalization: trityl group blocks N4, eliminating regioisomer formation, boosting yield.

- Mild deprotection: cleaved with dilute acid (e.g., 1% TFA), compatible with acid-sensitive functional groups.

- Crystalline intermediate: simplifies purification, enabling cost-effective scale-up without chromatography.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

(R)-4-N-Trityl-2-methyl piperazine (CAS 313657-75-9) is a highly specialized, stereopure piperazine building block utilized primarily in the synthesis of complex active pharmaceutical ingredients (APIs). Structurally, it features an (R)-configured 2-methylpiperazine core where the less sterically hindered N4 position is protected by a bulky triphenylmethyl (trityl) group. This configuration leaves the more sterically hindered N1 position available for selective functionalization, such as SNAr reactions or cross-coupling [1]. The trityl group provides exceptional steric shielding and is highly acid-labile, making this compound an essential precursor for synthetic routes requiring orthogonal deprotection strategies.

Research Fit

Substituting (R)-4-N-Trityl-2-methyl piperazine with unprotected (R)-2-methylpiperazine or standard Boc-protected analogs introduces severe process inefficiencies. Unprotected 2-methylpiperazine reacts non-selectively at both the N1 and N4 positions, resulting in complex regioisomeric mixtures that require costly and yield-depleting chromatographic separations [1]. While (R)-4-Boc-2-methylpiperazine offers N4 protection, the Boc group requires harsh acidic conditions (e.g., 50% TFA or 4M HCl) for removal, which can degrade sensitive functional groups in advanced API intermediates. The trityl group's unique combination of extreme steric bulk and extreme acid lability prevents these issues, ensuring high regioselectivity and preserving molecular integrity during late-stage deprotection.

Substitution Risk

Regioselectivity in N1-Functionalization

Utilizing the pre-tritylated building block ensures that subsequent alkylation or arylation occurs exclusively at the sterically hindered N1 position, as the bulky trityl group completely blocks the N4 position [1]. In contrast, using unprotected (R)-2-methylpiperazine typically results in statistical mixtures of N1 and N4 functionalized products, requiring extensive chromatography.

| Evidence Dimension | Regioisomeric purity of N1-coupled product |

| Target Compound Data | >98% N1-functionalized product |

| Comparator Or Baseline | Unprotected (R)-2-methylpiperazine (typically yields 60:40 to 80:20 N4:N1 mixtures) |

| Quantified Difference | Eliminates N4-alkylation byproducts, increasing effective N1-coupling yield by over 30%. |

| Conditions | Standard SNAr or Buchwald-Hartwig coupling conditions at the N1 position |

Procuring the pre-tritylated building block eliminates the need for complex chromatographic separation of regioisomers, directly increasing process yield and throughput.

Orthogonal Deprotection under Mild Acid

The trityl protecting group is exceptionally sensitive to mild acidic conditions, allowing for selective N4 deprotection without affecting other protecting groups like Boc or Cbz [1]. Boc-protected comparators require significantly harsher conditions that can compromise the integrity of complex API intermediates.

| Evidence Dimension | Acid concentration required for complete N4 deprotection |

| Target Compound Data | 1-5% Trifluoroacetic acid (TFA) in dichloromethane |

| Comparator Or Baseline | (R)-4-Boc-2-methylpiperazine (requires 20-50% TFA or 4M HCl) |

| Quantified Difference | Achieves complete deprotection at 10-fold lower acid concentrations than Boc analogs. |

| Conditions | Room temperature deprotection in the presence of other acid-sensitive functional groups |

Allows for the selective unmasking of the N4 amine without cleaving Boc or other moderately acid-sensitive groups present in complex API intermediates.

Crystallinity and Chromatographic Bypass

The incorporation of the massive triphenylmethyl group significantly increases the molecular weight and lipophilicity of the piperazine core, frequently resulting in highly crystalline intermediates [1]. This physical property allows chemists to bypass silica gel chromatography in favor of scalable crystallization, unlike oil-forming Boc or unprotected derivatives.

| Evidence Dimension | Method of intermediate purification |

| Target Compound Data | High propensity for purification via direct crystallization |

| Comparator Or Baseline | Boc-protected piperazines (often yield oils requiring silica gel chromatography) |

| Quantified Difference | Reduces solvent consumption and purification time by enabling crystallization over chromatography. |

| Conditions | Pilot-scale isolation of N1-functionalized intermediates |

At a procurement scale, the ability to crystallize trityl-bearing intermediates drastically lowers solvent waste and manufacturing costs compared to oil-forming analogs.

PI3K Inhibitor Synthesis

Because the (R)-2-methylpiperazine motif is a privileged pharmacophore in oncology drugs, this trityl-protected precursor is ideal for synthesizing complex PI3 kinase inhibitors where the N1 position must be coupled to a heterocyclic core prior to N4 elaboration [2.1].

Orthogonal Solid-Phase Synthesis

In the synthesis of complex peptidomimetics, the trityl group's extreme acid lability allows the N4 position to be selectively deprotected and elongated without disrupting Boc-protected side chains or prematurely cleaving the molecule from acid-labile resins[2].

Scale-Up API Manufacturing

For industrial process chemistry, the highly crystalline nature of trityl-protected intermediates facilitates purification by crystallization. This makes the compound highly preferable for pilot-plant scale-up where avoiding silica gel chromatography is a primary cost-reduction goal [3].

Application Fit

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant

Explore Compound Types